ZCL278

概要

説明

ZCL278は、細胞分裂制御タンパク質42ホモログ(Cdc42)を特異的に標的とする低分子化合物です。 Cdc42は、小型GTPaseのRhoファミリーに属し、細胞形態、エンドサイトーシス、移動、細胞周期の進行など、さまざまな細胞機能の調節に重要な役割を果たしています .

科学的研究の応用

ZCL278は、さまざまな科学分野で応用されています。

作用機序

ZCL278は、タンパク質への結合に関してGTPと競合することによってCdc42を阻害します。Cdc42を介したプロセスを阻害することで、アクチンベースの細胞機能に影響を与えます。 関与する正確な分子標的と下流の経路は、さらなる調査が必要です .

6. 類似の化合物との比較

This compoundは、Cdc42に対する選択性によって際立っています。 利用可能なデータが限られているため、他の類似の化合物との直接比較は困難です。研究者は、そのユニークな特性をさらに探求し続けています。

生化学分析

Biochemical Properties

ZCL278 has been shown to interact directly with Cdc42, inhibiting its functions with a Kd of 11.4 μM . This interaction disrupts the normal biochemical reactions involving Cdc42, which plays a crucial role in a variety of cellular functions, including cell morphology, endocytosis, migration, and cell cycle progression .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it suppresses Cdc42-mediated neuronal branching and growth cone dynamics, as well as actin-based motility and migration in a metastatic prostate cancer cell line (PC-3) without disrupting cell viability . It also disrupts Golgi organization, a prominent Cdc42-mediated subcellular event .

Molecular Mechanism

This compound exerts its effects at the molecular level by directly binding to Cdc42 and inhibiting its functions . This binding interaction disrupts the normal functioning of Cdc42, leading to changes in gene expression and enzyme activity within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have temporal effects on cellular function. For example, in serum-starved Swiss 3T3 cells, this compound significantly reduces GTP-Cdc42 (nearly 80%) and disrupts the perinuclear accumulation of active Cdc42 after 1 hour of treatment .

Transport and Distribution

It is known that this compound directly binds to Cdc42 , which could potentially influence its distribution within the cell.

Subcellular Localization

It has been shown to disrupt Golgi organization, a prominent Cdc42-mediated subcellular event , suggesting that it may influence the subcellular localization of proteins involved in this process.

準備方法

合成経路:

ZCL278の合成経路はいくつかのステップを伴います。残念ながら、合成経路に関する具体的な詳細は文献では容易に得られません。 最終化合物に至る化学反応によって合成されます。

反応条件:

This compoundの合成に使用される正確な反応条件(温度、溶媒、触媒など)は公表されていません。研究者は通常、これらの条件を最適化して、高収率と純度を実現します。

工業生産:

This compoundの大規模工業生産方法に関する情報は限られています。主に研究用化学薬品として入手可能です。

化学反応の分析

ZCL278はさまざまな化学反応を起こしますが、詳細な研究は不足しています。以下にいくつかの洞察を示します。

反応タイプ:

一般的な試薬と条件:

主要な生成物:

類似化合物との比較

ZCL278 stands out due to its selectivity for Cdc42. direct comparisons with other similar compounds are challenging because of limited available data. Researchers continue to explore its unique properties.

特性

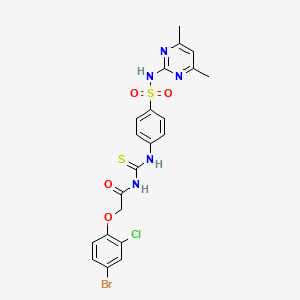

IUPAC Name |

2-(4-bromo-2-chlorophenoxy)-N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrClN5O4S2/c1-12-9-13(2)25-20(24-12)28-34(30,31)16-6-4-15(5-7-16)26-21(33)27-19(29)11-32-18-8-3-14(22)10-17(18)23/h3-10H,11H2,1-2H3,(H,24,25,28)(H2,26,27,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKZDWYDHEBCGCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)COC3=C(C=C(C=C3)Br)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrClN5O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

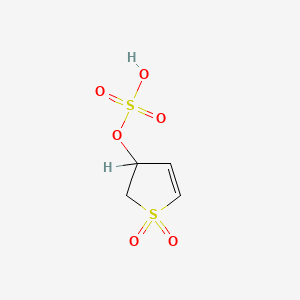

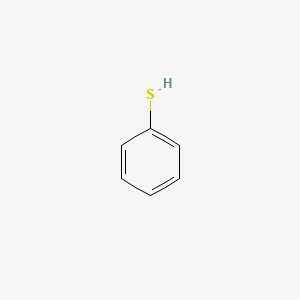

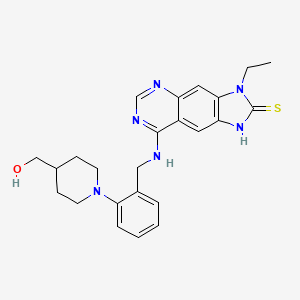

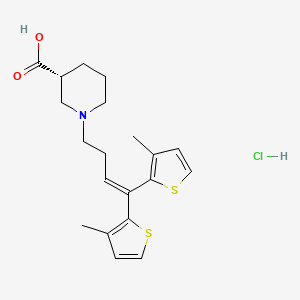

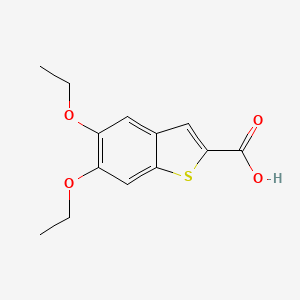

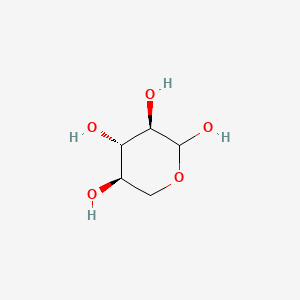

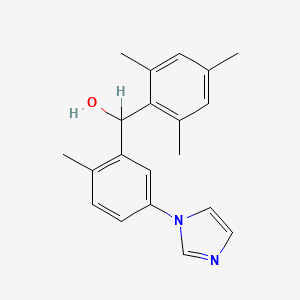

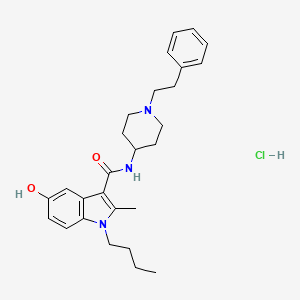

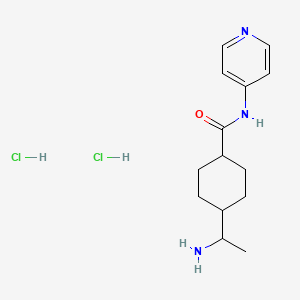

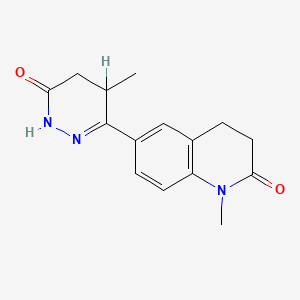

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B1682343.png)